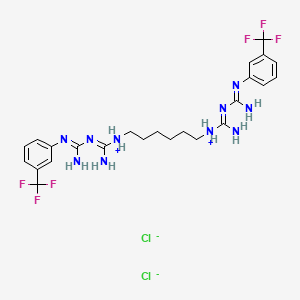
Biguanide, 1,1'-hexamethylenebis(5-(alpha,alpha,alpha-trifluoro-m-tolyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biguanide, 1,1’-hexamethylenebis(5-(alpha,alpha,alpha-trifluoro-m-tolyl)-, dihydrochloride is a chemical compound with the molecular formula C24H32Cl2F6N10 and a molecular weight of 645.4743 . This compound is known for its unique structure, which includes two biguanide groups connected by a hexamethylene chain and substituted with trifluoromethyl groups on the aromatic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biguanide, 1,1’-hexamethylenebis(5-(alpha,alpha,alpha-trifluoro-m-tolyl)-, dihydrochloride typically involves the reaction of hexamethylenediamine with 5-(alpha,alpha,alpha-trifluoro-m-tolyl)biguanide under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pH control to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
Biguanide, 1,1’-hexamethylenebis(5-(alpha,alpha,alpha-trifluoro-m-tolyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The aromatic rings can undergo substitution reactions, where the trifluoromethyl groups can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted aromatic compounds .
Scientific Research Applications
Biguanide, 1,1’-hexamethylenebis(5-(alpha,alpha,alpha-trifluoro-m-tolyl)-, dihydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential antimicrobial properties and its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: Utilized in the formulation of disinfectants and sanitizers due to its antimicrobial properties.
Mechanism of Action
The mechanism of action of Biguanide, 1,1’-hexamethylenebis(5-(alpha,alpha,alpha-trifluoro-m-tolyl)-, dihydrochloride involves its interaction with microbial cell membranes. The compound disrupts the membrane integrity, leading to cell lysis and death. It targets specific molecular pathways involved in cell membrane synthesis and maintenance.
Comparison with Similar Compounds
Similar Compounds
Chlorhexidine: Another biguanide compound with similar antimicrobial properties.
Polyhexamethylene biguanide: A polymeric biguanide used in disinfectants and contact lens solutions.
Metformin: A biguanide used as an antidiabetic medication.
Uniqueness
Biguanide, 1,1’-hexamethylenebis(5-(alpha,alpha,alpha-trifluoro-m-tolyl)-, dihydrochloride is unique due to its trifluoromethyl-substituted aromatic rings, which enhance its antimicrobial activity and stability compared to other biguanides.
Properties
CAS No. |
42242-51-3 |
|---|---|
Molecular Formula |
C24H32Cl2F6N10 |
Molecular Weight |
645.5 g/mol |
IUPAC Name |
[(E)-N'-[N'-[3-(trifluoromethyl)phenyl]carbamimidoyl]carbamimidoyl]-[6-[[(E)-N'-[N'-[3-(trifluoromethyl)phenyl]carbamimidoyl]carbamimidoyl]azaniumyl]hexyl]azanium;dichloride |
InChI |
InChI=1S/C24H30F6N10.2ClH/c25-23(26,27)15-7-5-9-17(13-15)37-21(33)39-19(31)35-11-3-1-2-4-12-36-20(32)40-22(34)38-18-10-6-8-16(14-18)24(28,29)30;;/h5-10,13-14H,1-4,11-12H2,(H5,31,33,35,37,39)(H5,32,34,36,38,40);2*1H |
InChI Key |
OOLMMXSJYMOXIB-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)N=C(/N=C(/[NH2+]CCCCCC[NH2+]/C(=N/C(=NC2=CC=CC(=C2)C(F)(F)F)N)/N)\N)N)C(F)(F)F.[Cl-].[Cl-] |
Canonical SMILES |
C1=CC(=CC(=C1)N=C(N)N=C(N)[NH2+]CCCCCC[NH2+]C(=NC(=NC2=CC=CC(=C2)C(F)(F)F)N)N)C(F)(F)F.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[Dimethyl(prop-2-en-1-yl)silyl]propane-1-thiol](/img/structure/B14649883.png)



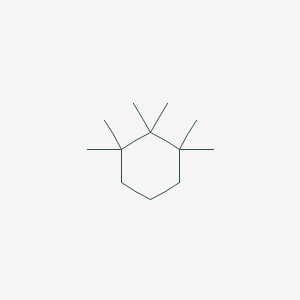
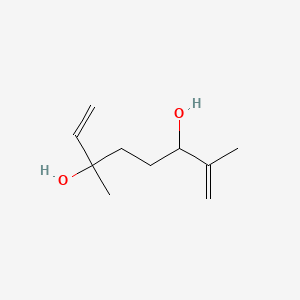
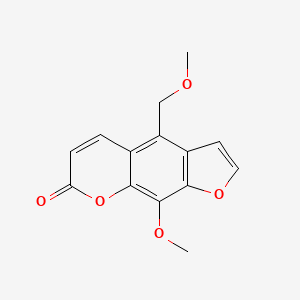




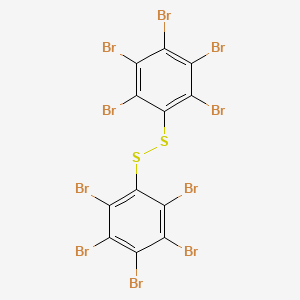
![4-[2-(4-Methoxyphenyl)ethenyl]benzonitrile](/img/structure/B14649968.png)
